molecular formula C14H12N2O4S B2369086 N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide CAS No. 2097920-68-6

N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide

Cat. No.: B2369086
CAS No.: 2097920-68-6
M. Wt: 304.32
InChI Key: QYUGDPCELRDNOQ-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring, a sulfonamide group, and a bifuran moiety

Mechanism of Action

Target of Action

N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . By binding to the active site of the enzyme, it prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of folic acid, which in turn inhibits bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the production of dihydropteroate, a key intermediate in the synthesis of folic acid . This leads to a decrease in the levels of folic acid, which is essential for various cellular processes, including DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The primary result of the action of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, the compound deprives bacteria of a crucial nutrient, thereby inhibiting their ability to grow and reproduce .

Action Environment

The efficacy and stability of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran unit can be synthesized through a coupling reaction of furan derivatives.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-14(20-11)13-4-2-8-19-13/h1-8,10,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUGDPCELRDNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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